molecular formula C20H24Cl2N2O4S2 B12495182 N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12495182
M. Wt: 491.5 g/mol
InChI Key: KDJWRWPNOFKIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, an ethoxyphenyl group, and a methylsulfonyl group attached to a glycinamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Dichlorobenzyl Intermediate: The starting material, 3,4-dichlorobenzyl chloride, is reacted with a thiol compound to form the 3,4-dichlorobenzyl sulfide intermediate.

    Ethylation: The intermediate is then reacted with ethyl iodide in the presence of a base to introduce the ethyl group.

    Coupling with Glycinamide: The ethylated intermediate is coupled with glycinamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dichlorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted ethoxyphenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine:

    Drug Development: Due to its unique structure, the compound is being explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

  • N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(ethylsulfonyl)glycinamide

Comparison:

  • Structural Differences: The similar compounds differ in the substituents attached to the phenyl or sulfonyl groups.
  • Reactivity: These structural differences can lead to variations in reactivity, such as different oxidation or reduction potentials.
  • Applications: The unique combination of functional groups in N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide may confer specific advantages in certain applications, such as higher selectivity in enzyme inhibition or better stability in industrial processes.

Properties

Molecular Formula

C20H24Cl2N2O4S2

Molecular Weight

491.5 g/mol

IUPAC Name

N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(4-ethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C20H24Cl2N2O4S2/c1-3-28-17-7-5-16(6-8-17)24(30(2,26)27)13-20(25)23-10-11-29-14-15-4-9-18(21)19(22)12-15/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,23,25)

InChI Key

KDJWRWPNOFKIMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.